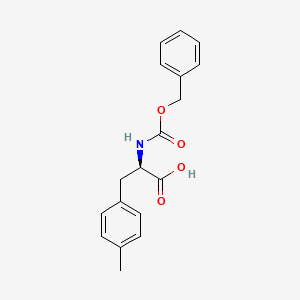
Cbz-4-Methyl-D-Phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-4-Methyl-D-Phenylalanine is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Cbz-4-Methyl-D-Phenylalanine, and how can purity be validated?
The synthesis typically involves:
- Protection of the amino group : The carbobenzyloxy (Cbz) group is introduced via reaction with benzyl chloroformate in dichloromethane (DCM) under an inert atmosphere to prevent oxidation .
- Methylation : A Friedel-Crafts alkylation or directed ortho-metalation strategy is used to introduce the para-methyl group on the phenyl ring. Solvent choice (e.g., tetrahydrofuran or DCM) and temperature control (0–25°C) are critical for regioselectivity .
- Deprotection : The Cbz group is removed using hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr in acetic acid), depending on downstream applications.
Validation : Purity is assessed via HPLC (>95% purity threshold) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting material or over-methylated derivatives .
Q. How does the methyl substitution at the para position influence the compound’s physicochemical properties?
The para-methyl group:
- Increases hydrophobicity : Measured via logP values (e.g., compared to non-methylated analogs), impacting peptide membrane permeability .
- Alters steric bulk : X-ray crystallography or computational modeling (e.g., DFT) can quantify steric hindrance effects on enzyme-substrate interactions .
- Modifies electronic properties : IR spectroscopy and Hammett constants (σ) reflect electron-donating effects of the methyl group, influencing reaction kinetics in peptide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data involving this compound?
Contradictions may arise from:
- Variability in enzyme sources : Compare activity across isoforms (e.g., trypsin vs. chymotrypsin) using kinetic assays (Km/Vmax) .
- Solvent effects : Test enzymatic reactions in buffered vs. organic-aqueous systems to assess solvation impacts .
- Data normalization : Use internal standards (e.g., fluorogenic substrates) to control for batch-to-batch enzyme variability .
Example : If conflicting Km values are reported, replicate experiments under standardized conditions (pH 7.4, 37°C) and validate with isothermal titration calorimetry (ITC) .
Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
Key considerations:
- Coupling efficiency : Use pre-activated derivatives (e.g., HATU/DIPEA) and monitor via ninhydrin tests or LC-MS .
- Side-chain interactions : Conduct SPPS with resins (e.g., Wang or Rink amide) that minimize steric clashes with the methyl group .
- Deprotection compatibility : Ensure the Cbz group is stable during Fmoc removal (20% piperidine in DMF) but cleavable post-synthesis .
Case study : A 2023 study achieved 85% yield for a 15-mer peptide by alternating coupling cycles with microwave-assisted heating (50°C) .
Q. How can computational modeling predict the impact of this compound on peptide tertiary structure?
- Molecular dynamics (MD) simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to assess methyl-induced conformational changes .
- Free-energy calculations : Use MM-GBSA to compare binding affinities of methylated vs. non-methylated peptides to target receptors .
- Docking studies : AutoDock Vina or Schrödinger Suite can predict how the methyl group alters interactions with enzymatic active sites .
Q. Methodological Guidance
Q. What frameworks ensure rigorous experimental design when studying this compound?
Apply the FINER criteria for research questions:
- Feasible : Pilot studies to confirm synthetic yields (>70%) and peptide solubility in target buffers .
- Novel : Compare results to existing data on analogs like Cbz-3,4-Difluoro-L-Phenylalanine to highlight unique methyl group effects .
- Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., benzyl chloroformate) .
Q. How should researchers document synthetic procedures for reproducibility?
- Detailed protocols : Specify reaction times, temperatures, and molar ratios (e.g., 1.2 eq. benzyl chloroformate added dropwise at 0°C) .
- Supporting information : Include raw NMR/HPLC data in supplementary files, annotated with peak assignments and purity thresholds .
- Error reporting : Disclose batch-specific variability (e.g., ±5% yield differences) and corrective measures (e.g., column chromatography adjustments) .
属性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
(2R)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI 键 |
CSDULTGTPASESO-MRXNPFEDSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
手性 SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















